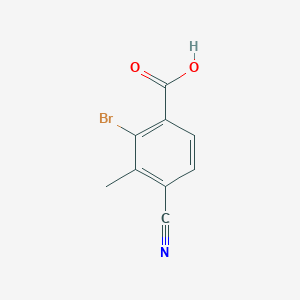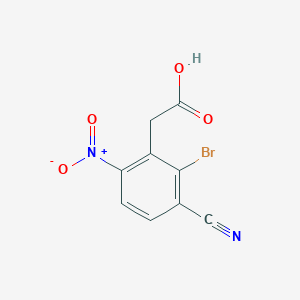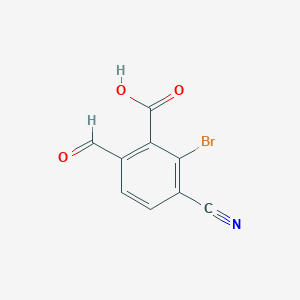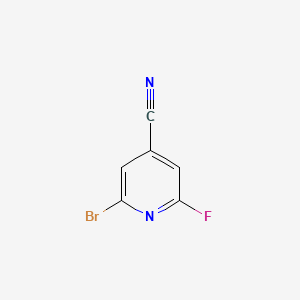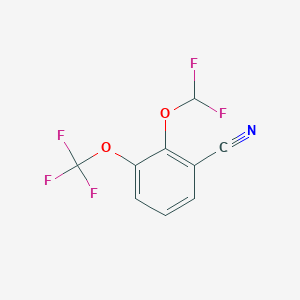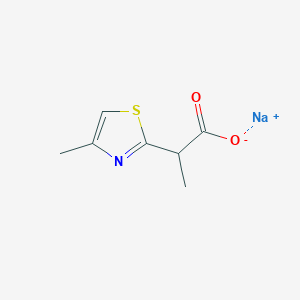
2-(4-メチル-1,3-チアゾール-2-イル)プロパン酸ナトリウム
説明
Thiazoles are a type of heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Synthesis Analysis
Thiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
抗真菌作用
のように、チアゾール誘導体は、アバファンギンなどの抗真菌薬に使用されてきました。アバファンギンは主に外用で、様々な真菌が原因となる皮膚感染を抑えるために使用されています .
抗菌性
これらの化合物は、抗菌用途でも有望であることが示されています。 たとえば、イミダゾトリアゾールを組み込んだチアゾールの抗菌効果は、さまざまな微生物種に対して調べられました .
鎮痛と抗炎症作用
一部のチアゾール化合物は、有意な鎮痛作用と抗炎症作用を示しており、関心のある化合物にも同様の特性があることを示唆しています .
抗腫瘍作用と細胞毒性
チアゾール誘導体は、ヒト腫瘍細胞株に対する細胞毒性について合成され報告されており、潜在的な抗腫瘍作用を示唆しています .
中枢炎症の調節
特定のチアゾリル化合物は、ペルオキシソーム増殖剤活性化受容体アゴニストとして作用し、中枢炎症の調節と脳炎症過程の制御において重要な役割を果たします .
抗酸化作用
チアゾール誘導体は、合成され、そのin vitro抗酸化作用がスクリーニングされており、一部は強力な活性を示しています .
作用機序
Target of Action
Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate is a compound that contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities . They can interact with various targets in the body, leading to different physiological effects. For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For instance, some thiazole derivatives can regulate central inflammation and control brain inflammation processes .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The chemical properties of thiazole derivatives, such as their solubility and stability, can be influenced by environmental factors such as temperature and ph .
将来の方向性
生化学分析
Biochemical Properties
Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate, have been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and repair . This interaction can lead to the inhibition of the enzyme’s activity, affecting cellular processes such as DNA replication and transcription.
Cellular Effects
The effects of Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce cell cycle arrest and apoptosis by interacting with DNA and disrupting its normal function . This compound may also affect the expression of genes involved in cell proliferation and survival, thereby modulating cellular responses to various stimuli.
Molecular Mechanism
At the molecular level, Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate exerts its effects through several mechanisms. One key mechanism involves binding to DNA and interacting with topoisomerase II, leading to the formation of DNA double-strand breaks and subsequent cell death . Additionally, this compound can inhibit or activate specific enzymes, altering their activity and impacting various biochemical pathways. Changes in gene expression may also occur as a result of these interactions, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, although degradation products may also form and contribute to the observed effects . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s metabolism can affect metabolic flux and the levels of various metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . These interactions can influence the compound’s accumulation in particular tissues or cellular compartments, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its ability to modulate cellular processes effectively.
特性
IUPAC Name |
sodium;2-(4-methyl-1,3-thiazol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.Na/c1-4-3-11-6(8-4)5(2)7(9)10;/h3,5H,1-2H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSDOQQZAJJYSC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



